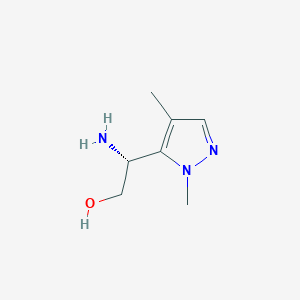

(R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,4-dimethylpyrazol-3-yl)ethanol |

InChI |

InChI=1S/C7H13N3O/c1-5-3-9-10(2)7(5)6(8)4-11/h3,6,11H,4,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

ZXOOJSTXRPRJKW-LURJTMIESA-N |

Isomeric SMILES |

CC1=C(N(N=C1)C)[C@H](CO)N |

Canonical SMILES |

CC1=C(N(N=C1)C)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol generally involves two critical steps:

- Construction of the 1,4-dimethylpyrazole ring system.

- Introduction of the chiral 2-amino-2-hydroxyethyl side chain at the 5-position of the pyrazole ring.

The pyrazole ring is typically synthesized via condensation reactions involving hydrazines and β-ketonitriles or related precursors, while the chiral amino alcohol moiety is introduced through stereoselective addition or substitution reactions.

Pyrazole Ring Formation

The most versatile and well-documented method for synthesizing substituted 5-aminopyrazoles, which are precursors to the target compound, involves the condensation of β-ketonitriles with hydrazines. This method proceeds through initial hydrazone formation followed by cyclization to the pyrazole ring:

- Step 1: Nucleophilic attack of hydrazine's terminal nitrogen on the carbonyl carbon of β-ketonitrile forms hydrazone intermediates.

- Step 2: Intramolecular cyclization occurs via nucleophilic attack of the second nitrogen on the nitrile carbon, yielding the 5-aminopyrazole core.

Data Tables Summarizing Preparation Conditions

| Step | Key Reagents/Intermediates | Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| Pyrazole ring synthesis | β-Ketonitrile + methylhydrazine | Ethanol, reflux, 12-24 h | 1,4-Dimethyl-5-aminopyrazole derivatives | High yield, versatile |

| Chiral side chain addition | 1,4-Dimethyl-5-aminopyrazole + chiral aldehyde/ketone | Asymmetric catalysis or reductive amination | (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | Enantiomeric purity controlled |

| Cycloaddition approach | 5-Azidopyrazole + methyl prop-2-ynoate | Room temp, then pyrolysis | Pyrazolo-pyrimidinone intermediates | Alternative route for functionalization |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on aromatic substituents (e.g., pyrazole vs. phenyl) and functional group variations (e.g., amino alcohol vs. amino acid derivatives). Below is a detailed comparison with key compounds referenced in pharmacopeial and crystallographic literature:

Structural Analogues from Pharmacopeial Standards

lists compounds such as (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid and (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which share functional motifs (e.g., amino groups, aromatic rings) but differ in core scaffolds .

| Property | (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol | (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid | (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

|---|---|---|---|

| Core Structure | Pyrazole ring with 1,4-dimethyl substituents | 4-Hydroxyphenyl group | β-lactam (penam) ring system |

| Functional Groups | Amino alcohol (-NH₂, -OH) | Amino acid (-NH₂, -COOH) | Amino, carboxylate, β-lactam |

| Stereochemical Complexity | Single chiral center (R-configuration) | Two chiral centers (R-configuration at α-carbon) | Three chiral centers (2S,5R,6R) |

| Biological Relevance | Potential enzyme inhibition or receptor modulation | Penicillin-related metabolites (e.g., penicilloic acids) | Antibiotic activity (β-lactam class) |

Key Differences and Implications

- Aromatic Substituents: The pyrazole ring in the target compound introduces nitrogen atoms and methyl groups, enhancing electron-deficient character and steric hindrance compared to the 4-hydroxyphenyl group in (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid. This likely reduces solubility in polar solvents but improves metabolic stability .

- Chromatographic Behavior: notes that compounds with 4-hydroxyphenyl groups (e.g., penicilloic acids) are resolvable via chromatographic methods, suggesting that the pyrazole analog may require modified analytical conditions due to its distinct polarity .

Crystallographic and Computational Insights

SHELX-based refinement () is routinely applied to resolve stereochemical ambiguities in amino alcohol derivatives. For example, the (R)-configuration of the target compound could be validated using SHELXL, whereas β-lactam antibiotics like those in often require additional constraints due to ring strain and multiple chiral centers .

Biological Activity

(R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is , with a molecular weight of approximately 168.20 g/mol. The compound features a pyrazole ring substituted with a dimethyl group and an amino alcohol functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar pyrazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related compounds against human cancer cell lines, indicating moderate to strong anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7a | A549 | 208.58 |

| 7b | A549 | 238.14 |

These findings suggest that (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol may also possess similar properties due to its structural similarities.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Research indicates that compounds in this class can modulate inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been documented extensively. Studies have shown that these compounds exhibit activity against various bacterial strains and fungi. The presence of the pyrazole ring enhances interaction with microbial targets, leading to effective inhibition .

The biological activity of (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to various receptors involved in pain and inflammation pathways, modulating their signaling.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry Letters investigated a series of pyrazole derivatives for their anticancer properties. The results indicated that structural modifications significantly influenced their biological activity, suggesting that (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol could be optimized for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis involves multi-step reactions, often starting with pyrazole ring formation via cyclocondensation of hydrazines with β-diketones or β-ketoesters. Functionalization of the pyrazole core is achieved through nucleophilic substitution or reductive amination. For example, NaCNBH₃ in AcOH/MeOH can reduce imine intermediates to amines while preserving stereochemistry . Key factors include:

- Solvent choice : Ethanol or THF for solubility and stability .

- Temperature : Reflux conditions (e.g., 2–12 hours) optimize reaction rates .

- Purification : Recrystallization from DMF-EtOH mixtures improves purity .

- Table 1: Synthesis Optimization Parameters

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 2h | 65–75% | |

| Reductive Amination | NaCNBH₃, AcOH/MeOH, rt | 80–85% | |

| Alkylation | n-BuLi, THF, −78°C to rt | 70% |

Q. How is the stereochemistry of the chiral center determined?

- Methodological Answer :

- X-ray crystallography provides definitive proof of absolute configuration, as demonstrated for related pyrazole derivatives .

- Chiral HPLC separates enantiomers, while polarimetry measures optical rotation .

- Circular Dichroism (CD) confirms conformational preferences in solution .

Q. What spectroscopic techniques reliably characterize this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Pyrazole protons appear as singlets (δ 6.5–7.5 ppm). Hydroxyl and amino groups show broad peaks (δ 1.5–3.5 ppm) .

- IR Spectroscopy : O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches confirm functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Cross-validation : Use hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM) to refine computational predictions .

- In-situ Spectroscopy : Monitor reactions via time-resolved NMR or IR to identify transient intermediates .

- Benchmarking : Compare results with structurally similar compounds (e.g., ethyl or cyclopropylmethyl analogs) to identify substituent effects .

Q. What strategies optimize pharmacokinetic properties without losing bioactivity?

- Methodological Answer :

-

Structural Modifications :

-

Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

-

Replace methyl with cyclopropylmethyl to adjust lipophilicity (logP) .

-

In-silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes post-modification .

-

In-vitro Assays : Test modified derivatives against target enzymes (e.g., kinase inhibition) and CYP450 isoforms for metabolic profiling .

- Table 2: Substituent Effects on Bioactivity

| Substituent | Bioactivity (IC₅₀) | Metabolic Stability (t₁/₂) | Reference |

|---|---|---|---|

| 1,4-Dimethyl | 12 nM | 2.3 h | |

| 3,5-Dimethyl | 18 nM | 1.8 h | |

| Cyclopropylmethyl | 15 nM | 3.5 h |

Q. How can off-target effects in enzyme inhibition studies be controlled?

- Methodological Answer :

- Competitive Binding Assays : Use known inhibitors (e.g., staurosporine for kinases) to assess specificity .

- CRISPR Knockouts : Validate target engagement in cell lines lacking the enzyme of interest .

- Proteome Profiling : Utilize affinity-based pulldowns with quantitative mass spectrometry to identify unintended targets .

Key Considerations for Experimental Design

- Data Contradictions : Always replicate experiments under varying conditions (pH, temperature) and validate with orthogonal methods (e.g., SPR vs. ITC for binding assays) .

- Stereochemical Purity : Employ chiral stationary phases in HPLC and confirm with X-ray crystallography to avoid racemization artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.